

GW280264X solubility and vehicle for administration

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Compound of Interest

Compound Name: GW280264X

Cat. No.: B15577662

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Application Notes and Protocols for GW280264X

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, vehicle for administration, and relevant protocols for the experimental use of **GW280264X**, a potent dual inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as TACE).

Overview of GW280264X

GW280264X is a hydroxamate-based inhibitor that potently blocks the enzymatic activity of A Disintegrin and Metalloproteinase domain-containing protein 10 (ADAM10) and Tumor necrosis factor-Alpha Converting Enzyme (TACE or ADAM17).[1][2][3][4] It has been utilized in various studies to investigate the roles of these sheddases in processes such as inflammation, cancer immunology, and neurological injury.

Table 1: Chemical and Pharmacological Properties of **GW280264X**

Property	Value
Molecular Formula	C ₂₈ H ₄₁ N ₅ O ₆ S
Molecular Weight	575.72 g/mol
IC ₅₀ for ADAM17 (TACE)	8.0 nM[1][2][3]
IC ₅₀ for ADAM10	11.5 nM[1][2][3]

Solubility Data

The solubility of **GW280264X** is a critical factor for its effective use in both in vitro and in vivo experiments. It exhibits poor solubility in aqueous solutions.

Table 2: Solubility of **GW280264X** in Common Solvents

Solvent	Solubility	Notes
DMSO	100 mg/mL (173.70 mM)[1][2]	Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][3]
Water	Insoluble	
Ethanol	Insoluble	

Recommended Vehicles for Administration

The choice of vehicle is dependent on the experimental setting (in vitro vs. in vivo) and the desired route of administration.

Table 3: Recommended Vehicles for **GW280264X** Administration

Experimental Setting	Vehicle	Formulation Example	Route of Administration
In Vitro	DMSO	Stock solutions for cell culture	N/A
In Vivo	10% DMSO in Corn Oil	100 μ L of a 20.8 mg/mL DMSO stock solution added to 900 μ L of corn oil.[1]	Intraperitoneal (IP) injection[2][5]
In Vivo	Corn Oil	GW280264X dissolved in corn oil.	Intraperitoneal (IP) injection[5]

Experimental Protocols

Preparation of In Vitro Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **GW280264X** in DMSO.

Materials:

- **GW280264X** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- Weigh out 5.76 mg of **GW280264X** powder and place it in a sterile microcentrifuge tube.
- Add 1 mL of anhydrous DMSO to the tube.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.

- If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[\[1\]](#)[\[2\]](#)
- Once fully dissolved, the 10 mM stock solution is ready for use.
- For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[\[1\]](#)

Preparation of In Vivo Working Solution

This protocol provides an example of preparing a working solution of **GW280264X** in a DMSO/corn oil vehicle for intraperitoneal administration.

Materials:

- **GW280264X** stock solution in DMSO (e.g., 20.8 mg/mL)
- Sterile corn oil
- Sterile tubes
- Pipettes

Protocol:

- Prepare a stock solution of **GW280264X** in DMSO as described in section 4.1.
- To prepare the final working solution, add the solvents sequentially.[\[1\]](#)
- For a final concentration of approximately 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of sterile corn oil.[\[1\]](#)
- Mix the solution thoroughly by vortexing or inversion until it is homogeneous.
- It is recommended to prepare this working solution fresh on the day of use.[\[1\]](#)

In Vitro Cell-Based Assay Protocol Example

This protocol is an example of how to treat glioblastoma-initiating cells (GICs) with **GW280264X** to assess its effect on cell proliferation.

Materials:

- Glioblastoma-initiating cells (e.g., GS-7)
- Appropriate cell culture medium
- **GW280264X** stock solution (10 mM in DMSO)
- 96-well plates
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

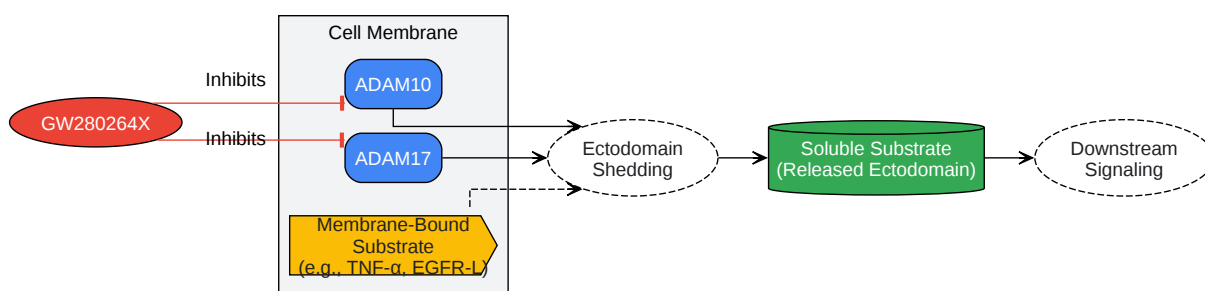
Protocol:

- Seed GICs in a 96-well plate at a desired density and allow them to adhere overnight.
- Prepare serial dilutions of the **GW280264X** stock solution in the cell culture medium to achieve final concentrations of 0.1, 1, and 3 μM .[\[2\]](#) Remember to include a vehicle control (DMSO) at the same final concentration as the highest **GW280264X** treatment.
- Remove the old medium from the cells and add the medium containing the different concentrations of **GW280264X** or vehicle control.
- Incubate the cells for 48 hours.[\[2\]](#)
- After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

Signaling Pathway and Mechanism of Action

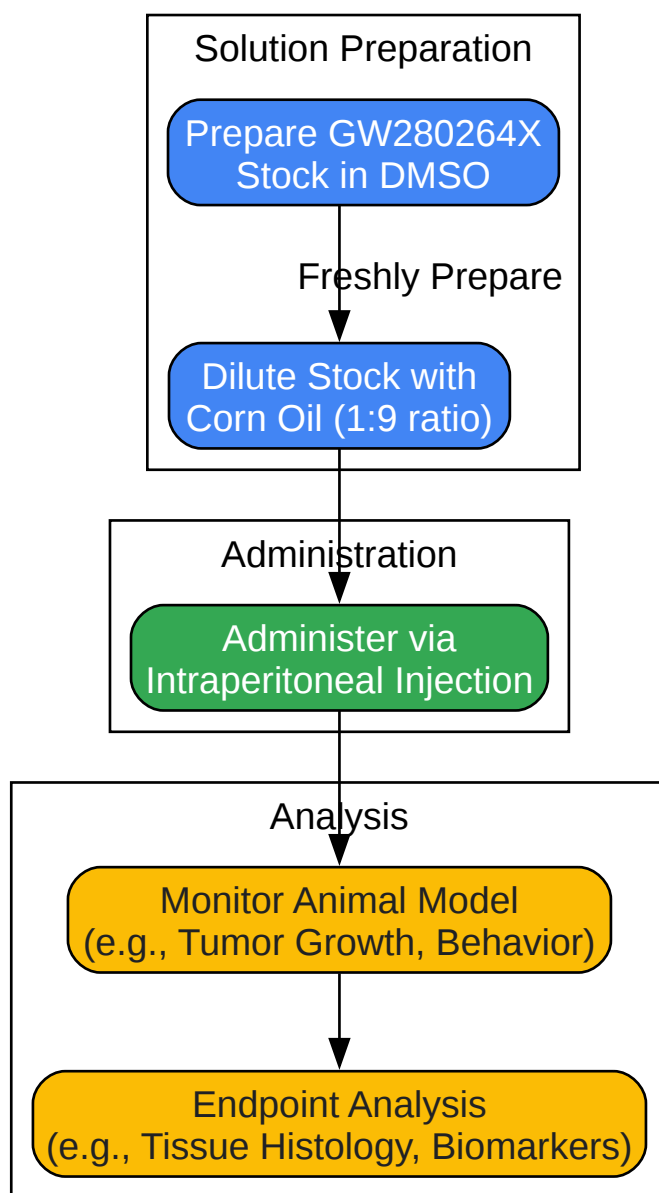
GW280264X inhibits ADAM10 and ADAM17, which are key enzymes responsible for the ectodomain shedding of a wide variety of cell surface proteins. This shedding process releases the extracellular domain of these proteins from the cell surface, which can have significant downstream signaling effects.

By blocking ADAM10 and ADAM17, **GW280264X** prevents the cleavage of substrates like TNF- α , EGFR ligands, and NKG2D ligands.[6][7][8] This inhibition leads to an accumulation of the membrane-bound forms of these proteins, which can alter cell signaling, inflammation, and immune cell recognition. For instance, inhibiting the shedding of NKG2D ligands on tumor cells can enhance their recognition and lysis by NK cells.[6]



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Caption: Mechanism of action of **GW280264X**.



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Caption: General experimental workflow for in vivo studies.

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